N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
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Overview
Description
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a chemical compound known for its diverse applications in scientific research. Its unique structure and properties make it valuable in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the isothiazolidinone ring, followed by the introduction of the benzyl and methoxybenzenesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is widely used in scientific research due to its versatile properties. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. In material science, it is used to develop novel materials with unique properties. Additionally, it plays a role in organic synthesis as a reagent or intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
- N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide
- N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it suitable for specific research purposes.
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-25-15-8-7-14(19-17(20)9-10-26(19,21)22)11-16(15)27(23,24)18-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVJXRLJUTVFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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